molecular formula C13H12N2O2S B11985280 4-hydroxy-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide

4-hydroxy-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide

Cat. No.: B11985280
M. Wt: 260.31 g/mol
InChI Key: HFSNLFUJGCTBPZ-NTEUORMPSA-N
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Description

4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a catalytic amount of glacial acetic acid, which acts as a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide involves its interaction with molecular targets through its hydrazone group. This group can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or other proteins. The compound’s ability to act as a corrosion inhibitor is attributed to its adsorption onto the metal surface, forming a protective layer that prevents oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N’-[(E)-1-(2-thienyl)ethylidene]benzohydrazide is unique due to the presence of both a hydroxyl group and a thiophene ring, which can impart specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-hydroxy-N-[(E)-1-thiophen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C13H12N2O2S/c1-9(12-3-2-8-18-12)14-15-13(17)10-4-6-11(16)7-5-10/h2-8,16H,1H3,(H,15,17)/b14-9+

InChI Key

HFSNLFUJGCTBPZ-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CS2

Origin of Product

United States

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